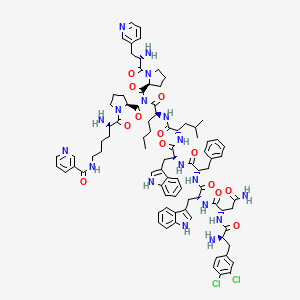
TUG-424
Vue d'ensemble
Description
Applications De Recherche Scientifique
TUG-424 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of free fatty acid receptor 1 agonists.
Biology: this compound is employed in research to understand the role of free fatty acid receptor 1 in glucose metabolism and insulin secretion.
Medicine: The compound is investigated for its potential therapeutic effects in treating type 2 diabetes and obesity by enhancing glucose-stimulated insulin secretion.
Industry: This compound serves as a lead structure for the development of new antidiabetic therapeutics
Mécanisme D'action
TUG-424, also known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist . This compound has been studied for its potential role in metabolic diseases such as diabetes or obesity .
Target of Action
This compound primarily targets the GPR40 , also known as the Free Fatty Acid Receptor 1 (FFA1) . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .
Mode of Action
As a GPR40 agonist , this compound interacts with its target by binding to the receptor, which triggers a conformational change that activates G-proteins . This activation leads to an increase in the intracellular calcium concentration, which in turn stimulates the secretion of insulin .
Biochemical Pathways
The activation of GPR40 by this compound affects several biochemical pathways. It enhances glucose-stimulated insulin secretion, which is crucial for glucose homeostasis . Additionally, it may also enhance the secretion of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) from enteroendocrine L cells .
Result of Action
The activation of GPR40 by this compound leads to enhanced glucose-stimulated insulin secretion . This can help regulate blood glucose levels, making this compound a potential therapeutic agent for managing type 2 diabetes .
Action Environment
The action of this compound is influenced by glucose levels. Its ability to enhance insulin secretion is observed in the presence of glucose . This suggests that the efficacy of this compound may be influenced by the patient’s blood glucose levels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
TUG-424, chimiquement connu sous le nom d'acide 3-(4-(o-tolyléthynyl)phényl)propanoïque, peut être synthétisé par une série de réactions organiques. La synthèse implique généralement les étapes suivantes :
Formation d'alcyne : L'introduction d'un groupe alcyne sur le cycle aromatique est réalisée par une réaction de couplage de Sonogashira. Cela implique la réaction d'un halogénure d'aryle avec un alcyne en présence d'un catalyseur au palladium et d'un co-catalyseur au cuivre.
Carboxylation : Le composé alcyne résultant subit une réaction de carboxylation pour introduire le groupe acide carboxylique. .
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
TUG-424 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d'autres formes réduites.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en conditions acides
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier les relations structure-activité des agonistes du récepteur 1 des acides gras libres.
Biologie : this compound est utilisé dans la recherche pour comprendre le rôle du récepteur 1 des acides gras libres dans le métabolisme du glucose et la sécrétion d'insuline.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement du diabète de type 2 et de l'obésité en améliorant la sécrétion d'insuline stimulée par le glucose.
Industrie : This compound sert de structure de tête pour le développement de nouveaux thérapeutiques antidiabétiques
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste du récepteur 1 des acides gras libres. Ce récepteur est principalement exprimé sur les cellules bêta pancréatiques et les cellules entéroendocrines de l'intestin. Lors de l'activation par this compound, le récepteur 1 des acides gras libres améliore la sécrétion d'insuline stimulée par le glucose par les cellules bêta pancréatiques et la sécrétion d'incrétine par les cellules entéroendocrines. Ce mécanisme implique l'activation des voies de signalisation couplées aux protéines G, conduisant à une augmentation des niveaux de calcium intracellulaires et à la libération subséquente d'insuline .
Comparaison Avec Des Composés Similaires
Composés similaires
TUG-770 : Une version améliorée de TUG-424 avec une stabilité métabolique accrue et une demi-vie plasmatique plus courte.
TUG-891 : Un autre agoniste puissant du récepteur 1 des acides gras libres avec des propriétés similaires de sécrétion d'insuline stimulée par le glucose.
GW9508 : Un agoniste double du récepteur 1 des acides gras libres et du récepteur 4 des acides gras libres, utilisé dans des applications de recherche similaires
Unicité
This compound est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur 1 des acides gras libres. Sa capacité à améliorer considérablement la sécrétion d'insuline stimulée par le glucose à de faibles concentrations en fait un outil précieux pour étudier le rôle du récepteur 1 des acides gras libres dans les maladies métaboliques. De plus, sa structure a inspiré le développement d'autres agonistes du récepteur 1 des acides gras libres avec des propriétés pharmacocinétiques améliorées .
Propriétés
IUPAC Name |
3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHWOBAQBTTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648885 | |
| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082058-99-8 | |
| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUG-424 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)













